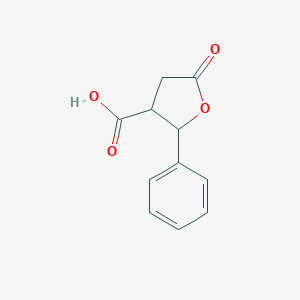

5-Oxo-2-phenyloxolane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

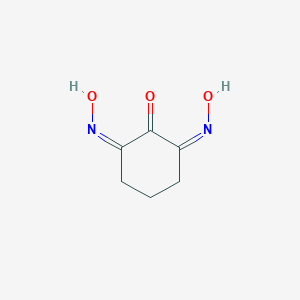

5-Oxo-2-phenyloxolane-3-carboxylic acid (5-OPO) is an organic acid that has been studied extensively for its potential use in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and agrochemicals. 5-OPO is also used as a starting material in the synthesis of various heterocyclic systems and has been used as a catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Oxo-2-phenyloxolane-3-carboxylic acid and its derivatives are versatile intermediates in organic synthesis, displaying a range of chemical behaviors beneficial for creating complex molecules. In research, compounds related to this compound have been synthesized and characterized to explore their potential in various chemical transformations. For instance, spectroscopic analysis and theoretical approaches have been employed to understand the structural and electronic properties of similar compounds, providing insights into their reactivity and potential applications in synthesizing novel materials or bioactive molecules (Devi et al., 2018).

Biotechnological Production

The biotechnological preparation of oxo- and hydroxycarboxylic acids, closely related to this compound, underscores the significance of green chemistry in creating building blocks for organic synthesis. This approach emphasizes the use of renewable resources and environmentally friendly processes to produce valuable chemicals, such as enantiopure trimethyl (2R,3S)-isocitrate, which can serve as precursors for further chemical transformations and pharmaceutical research (Aurich et al., 2012).

Antiproliferative Potential and Fluorescence Applications

Derivatives of this compound have been explored for their antiproliferative activities against human non-small cell lung cancer cell lines, indicating their potential as anticancer agents. Some compounds have shown strong antiproliferative activity, suggesting their utility in developing new therapeutic agents. Moreover, the excellent fluorescence properties of certain derivatives highlight their application as effective fluorescence probes for biological imaging, opening new avenues for research in cell biology and diagnostics (Fu et al., 2015).

Organic Synthesis and Catalysis

This compound and its derivatives also play a crucial role in organic synthesis, serving as intermediates in the preparation of various biologically active compounds. The selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones, facilitated by catalysts derived from or related to this compound, exemplifies the compound's significance in enhancing the efficiency and selectivity of chemical reactions. Such advancements in catalysis are pivotal for developing new drugs and materials with improved properties (Uyanik et al., 2009).

Propiedades

IUPAC Name |

5-oxo-2-phenyloxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-9-6-8(11(13)14)10(15-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMTVZBRYDTDCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276815 |

Source

|

| Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-88-3 |

Source

|

| Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)